Galectin-3 antagonist 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

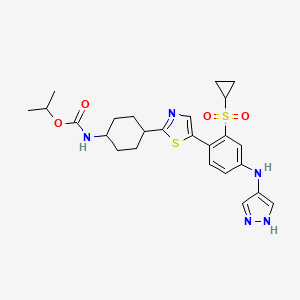

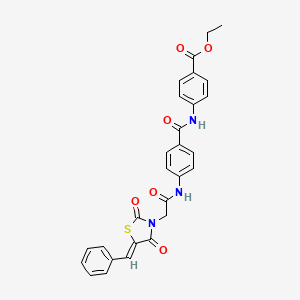

Galectin-3 antagonist 2 is a compound that targets the C-terminal domains of galectin-3 and galectin-8. Galectin-3 is a β-galactoside-binding lectin involved in various biological processes, including cell growth regulation, immune function, cancer metastasis, and apoptosis. This compound has shown potential in inhibiting the migration of lung fibroblast cells and serves as a research tool for studying cancer and tissue fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of galectin-3 antagonist 2 involves several steps:

Dissolution: The compound is initially dissolved in dimethyl sulfoxide (DMSO).

Mixing: The solution is then mixed with polyethylene glycol 300 (PEG300) and clarified.

Addition of Tween 80: Tween 80 is added to the mixture, followed by further clarification.

Final Mixing: The final step involves adding double-distilled water (ddH2O) to the mixture and clarifying it.

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the above-mentioned steps, ensuring purity and consistency for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Galectin-3 antagonist 2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the carbohydrate recognition domains of galectin-3 and galectin-8, inhibiting their activity .

Common Reagents and Conditions:

Dimethyl sulfoxide (DMSO): Used as a solvent.

Polyethylene glycol 300 (PEG300): Used for mixing and clarification.

Tween 80: Used for stabilization.

Double-distilled water (ddH2O): Used for final mixing and clarification.

Major Products Formed: The primary product formed is the stable complex of this compound with galectin-3 and galectin-8, inhibiting their biological activity .

Scientific Research Applications

Galectin-3 antagonist 2 has several scientific research applications:

Cancer Research: It inhibits the migration of lung fibroblast cells, making it a valuable tool for studying cancer metastasis and potential therapeutic interventions.

Tissue Fibrosis: The compound is used to study tissue fibrosis, particularly in lung fibroblasts.

Cardiovascular Diseases:

Mechanism of Action

Galectin-3 antagonist 2 exerts its effects by binding to the carbohydrate recognition domains of galectin-3 and galectin-8. This binding inhibits the interaction of galectin-3 with its ligands, thereby modulating various biological processes. The compound affects several signal transduction pathways and pro-survival processes involving oncogenes such as RAS, Bcl-2, and MYC . By inhibiting galectin-3, the compound can modulate immune responses, reduce inflammation, and inhibit cancer cell migration .

Comparison with Similar Compounds

- G3-C12 acetate

- OTX008

- GB1107

- Galectin-3/galectin-8-IN-1

- TD139

- Thiodigalactoside

- DB21, Galectin-1 Antagonist

Comparison: Galectin-3 antagonist 2 is unique in its dual inhibition of both galectin-3 and galectin-8, with dissociation constants of 12.8 μM and 2.06 μM, respectively . This dual inhibition makes it particularly effective in inhibiting lung fibroblast cell migration and studying tissue fibrosis and cancer. Other similar compounds may target only galectin-3 or have different binding affinities, making this compound a valuable tool for specific research applications .

Properties

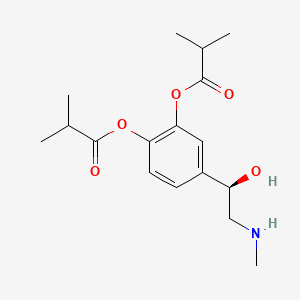

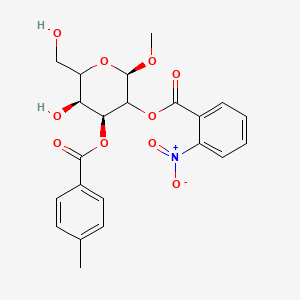

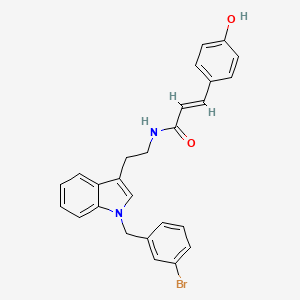

Molecular Formula |

C22H23NO10 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

[(2R,4S,5S)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 2-nitrobenzoate |

InChI |

InChI=1S/C22H23NO10/c1-12-7-9-13(10-8-12)20(26)32-18-17(25)16(11-24)31-22(30-2)19(18)33-21(27)14-5-3-4-6-15(14)23(28)29/h3-10,16-19,22,24-25H,11H2,1-2H3/t16?,17-,18-,19?,22+/m0/s1 |

InChI Key |

CFXAQLIZQHBOAM-MOBPNBEHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H](C(O[C@H](C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)